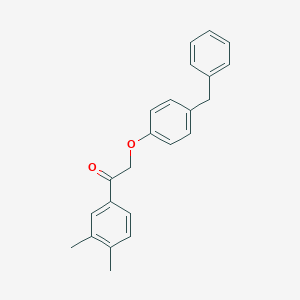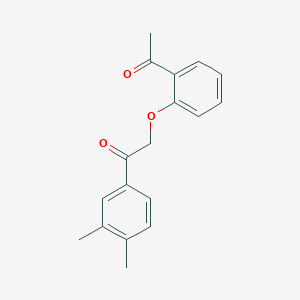
4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-2-CYANO-5-(4-CYCLOHEXYLPHENOXY)PHENYL CYANIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-2-CYANO-5-(4-CYCLOHEXYLPHENOXY)PHENYL CYANIDE is a complex organic compound that features a benzotriazole moiety and a phthalonitrile core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-2-CYANO-5-(4-CYCLOHEXYLPHENOXY)PHENYL CYANIDE typically involves multi-step organic reactions. A common approach might include:
Formation of Benzotriazole Moiety: Starting with the synthesis of the benzotriazole ring through cyclization reactions involving ortho-substituted anilines and nitrous acid.
Attachment to Phthalonitrile Core: The benzotriazole moiety is then attached to a phthalonitrile core through nucleophilic substitution reactions.
Introduction of Cyclohexylphenoxy Group:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzotriazole moiety.
Reduction: Reduction reactions could target the nitrile groups, converting them to amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Eigenschaften
Molekularformel |
C26H21N5O |
|---|---|
Molekulargewicht |
419.5 g/mol |
IUPAC-Name |
4-(benzotriazol-1-yl)-5-(4-cyclohexylphenoxy)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C26H21N5O/c27-16-20-14-25(31-24-9-5-4-8-23(24)29-30-31)26(15-21(20)17-28)32-22-12-10-19(11-13-22)18-6-2-1-3-7-18/h4-5,8-15,18H,1-3,6-7H2 |
InChI-Schlüssel |
BDQKMYUBYGRPAT-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C2=CC=C(C=C2)OC3=C(C=C(C(=C3)C#N)C#N)N4C5=CC=CC=C5N=N4 |
Kanonische SMILES |
C1CCC(CC1)C2=CC=C(C=C2)OC3=C(C=C(C(=C3)C#N)C#N)N4C5=CC=CC=C5N=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Methyl 4-[2-(4-fluorophenyl)-2-oxoethoxy]benzoate](/img/structure/B339324.png)
![Methyl 4-[2-(4-chlorophenyl)-2-oxoethoxy]benzoate](/img/structure/B339327.png)

![1-(4-Methoxyphenyl)-2-[4-(2-phenylpropan-2-yl)phenoxy]ethanone](/img/structure/B339329.png)

![1-Methyl-2-(4-methylphenyl)-2-oxoethyl 2-[(4-bromobenzoyl)amino]benzoate](/img/structure/B339331.png)
![3-[(4-chlorobenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B339333.png)



